molecular formula C17H24N2O3 B2790467 2-[(2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl]benzoic acid CAS No. 293325-42-5

2-[(2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl]benzoic acid

Cat. No. B2790467
CAS RN: 293325-42-5
M. Wt: 304.39
InChI Key: TWDYXJJNXBFRJQ-UHFFFAOYSA-N
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Description

The compound “2-[(2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl]benzoic acid” is a derivative of 2,2,6,6-Tetramethylpiperidine . It is used in chemistry as a hindered base . It has been synthesized and used in the study of IR-detectable metal–carbonyl tracers for amino functions.


Synthesis Analysis

The synthesis of this compound might involve the use of 2,2,6,6-Tetramethylpiperidine. It can be synthesized from 2,2,6,6-Tetramethyl-4-piperidone (TAA) with hydrazine to form a hydrazone, which is then subjected to high-temperature denitrogenation to obtain 2,2,6,6-Tetramethylpiperidine (TEMP), and finally oxidized .


Molecular Structure Analysis

The molecular structure of this compound is derived from 2,2,6,6-Tetramethylpiperidine . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound can be synthesized from 2,2,6,6-Tetramethyl-4-piperidone (TAA) with hydrazine to form a hydrazone, which is then subjected to high-temperature denitrogenation to obtain 2,2,6,6-Tetramethylpiperidine (TEMP), and finally oxidized .

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl]benzoic acid 770 is its effectiveness in protecting polymers from UV degradation. It is also relatively easy to incorporate into polymer systems and is compatible with a wide range of polymers. However, one of the limitations of this compound 770 is that it can be expensive compared to other UV absorbers. Additionally, it may not be effective in all polymer systems and may require additional testing to determine its effectiveness.

Future Directions

There are many potential future directions for research on 2-[(2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl]benzoic acid 770. One area of interest is the development of new and more efficient synthesis methods for this compound 770. Another area of interest is the investigation of the effectiveness of this compound 770 in different polymer systems and under different environmental conditions. Additionally, there is potential for the development of new and more effective UV absorbers based on the structure of this compound 770.

Synthesis Methods

2-[(2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl]benzoic acid 770 is synthesized through a multi-step process starting with the reaction of 2-amino benzoic acid with 2,2,6,6-tetramethylpiperidine. The resulting product is then reacted with phosgene to form the corresponding acid chloride, which is then reacted with tert-butylamine to yield this compound 770.

Scientific Research Applications

2-[(2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl]benzoic acid 770 has been extensively studied for its use as a UV absorber in various polymer systems. It has been shown to be effective in protecting polymers from UV degradation, which can lead to discoloration, cracking, and other forms of degradation. This compound 770 is commonly used in the production of plastics, coatings, adhesives, and other polymer-based products.

Safety and Hazards

The compound is toxic, corrosive, can be absorbed through the skin, and is strongly irritating .

properties

IUPAC Name

2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-16(2)9-11(10-17(3,4)19-16)18-14(20)12-7-5-6-8-13(12)15(21)22/h5-8,11,19H,9-10H2,1-4H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDYXJJNXBFRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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